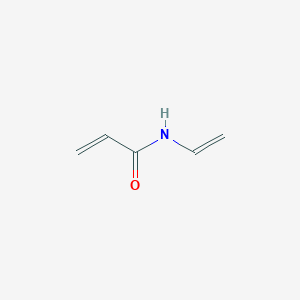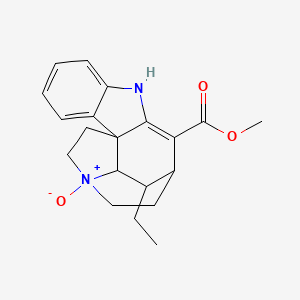
Tubotaiwine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubotaiwine N-oxide is a naturally occurring indole alkaloid found in various species of the genus Melodinus and Kopsia. It is a derivative of tubotaiwine, characterized by the presence of an N-oxide functional group. This compound belongs to the broader class of indole alkaloids, which are known for their diverse biological activities and complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tubotaiwine N-oxide typically involves the oxidation of tubotaiwine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide group. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive indole structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited natural occurrence and specific applications. the general approach would involve the extraction of tubotaiwine from plant sources, followed by its chemical oxidation to form the N-oxide derivative. This process would require careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tubotaiwine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Zinc, acetic acid, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Tubotaiwine.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Applications De Recherche Scientifique
Tubotaiwine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Potential use in the synthesis of complex organic molecules due to its unique reactivity.
Mécanisme D'action
The mechanism of action of tubotaiwine N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key factor in its cytotoxic and antimicrobial activities. Additionally, the indole structure allows it to interact with biological macromolecules, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tubotaiwine: The parent compound, lacking the N-oxide group.
19®-Methoxytubotaiwine: A methoxy derivative of tubotaiwine.
19(S)-Methoxytubotaiwine: Another stereoisomeric methoxy derivative.
(E)-Condylocarpine: A structurally related indole alkaloid.
(E)-Condylocarpine N-oxide: An N-oxide derivative similar to tubotaiwine N-oxide.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of N-oxide groups in organic and medicinal chemistry.
Propriétés
Numéro CAS |
40169-69-5 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 18-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-13-8-10-22(24)11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)25-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 |
Clé InChI |
YNCJDBRZKNLHIH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2CC[N+]3(C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
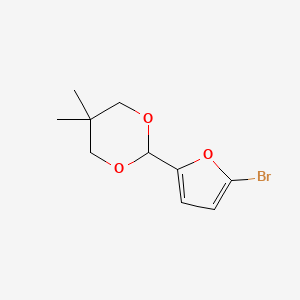
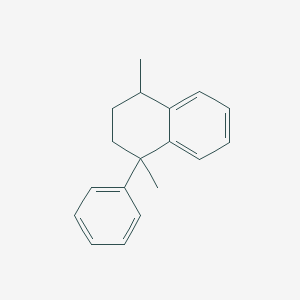
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
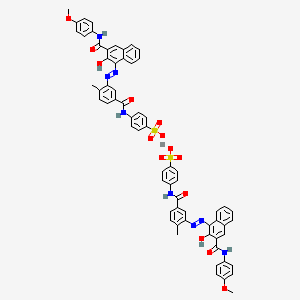
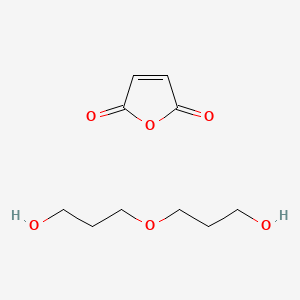
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

